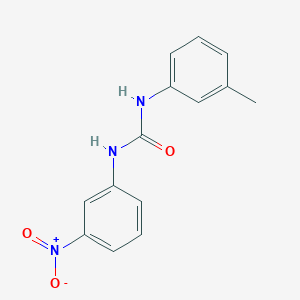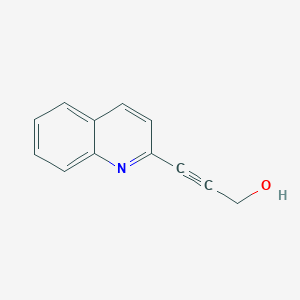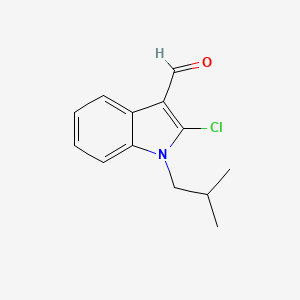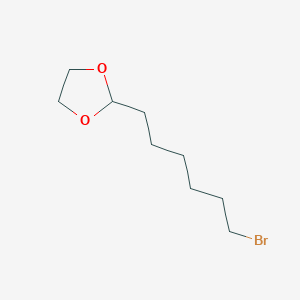
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate typically involves the reaction of (1-Methyl-1H-1,2,3-triazol-4-YL)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1-Methyl-1H-1,2,3-triazol-4-YL)methanol+Methanesulfonyl chloride→(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.
Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Hydrolysis: In the presence of water, the methanesulfonate group can be hydrolyzed to yield (1-Methyl-1H-1,2,3-triazol-4-YL)methanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide being used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Hydrolysis: (1-Methyl-1H-1,2,3-triazol-4-YL)methanol and methanesulfonic acid.
科学研究应用
Chemistry
In chemistry, (1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution makes it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for similar applications, potentially serving as a precursor to biologically active molecules.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate depends on its application. In nucleophilic substitution reactions, the methanesulfonate group acts as a leaving group, allowing the nucleophile to attack the carbon atom bonded to the triazole ring. In biological systems, triazole derivatives can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
(1-Methyl-1H-1,2,3-triazol-4-YL)methanol: The alcohol precursor to the methanesulfonate ester.
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl chloride: Another derivative with a different leaving group.
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl acetate: An ester derivative with different reactivity.
Uniqueness
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group compared to chloride or acetate. This makes it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
属性
IUPAC Name |
(1-methyltriazol-4-yl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c1-8-3-5(6-7-8)4-11-12(2,9)10/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKNHIUSFFVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)

![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)
![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)



![N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13988920.png)
![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)


